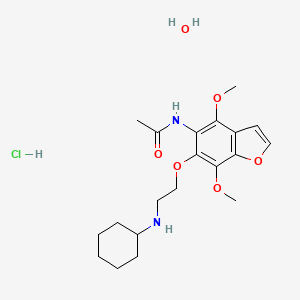![molecular formula C14H18N2O6S B13778505 [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 6959-79-1](/img/structure/B13778505.png)
[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolan ring, a pyrimidinyl group, and an acetylsulfanylmethyl moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps, including the formation of the oxolan ring and the introduction of the acetylsulfanylmethyl and pyrimidinyl groups. Common reagents used in these reactions include acetyl chloride, sulfur compounds, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanylmethyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral or anticancer properties. Research into these derivatives can lead to the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The acetylsulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidinyl group may interact with nucleic acids, affecting DNA or RNA synthesis. These interactions can lead to various biological effects, depending on the specific context and target molecules.
相似化合物的比较
Similar Compounds
- Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- [3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
- [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Uniqueness
What sets [2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate apart from similar compounds is its unique combination of functional groups. The presence of both the acetylsulfanylmethyl and pyrimidinyl groups provides a distinct reactivity profile, enabling a wide range of chemical transformations and biological interactions. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6959-79-1 |
|---|---|
分子式 |
C14H18N2O6S |
分子量 |
342.37 g/mol |
IUPAC 名称 |
[2-(acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H18N2O6S/c1-7-5-16(14(20)15-13(7)19)12-4-10(21-8(2)17)11(22-12)6-23-9(3)18/h5,10-12H,4,6H2,1-3H3,(H,15,19,20) |
InChI 键 |
QXZGEFQZMHWGOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CSC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



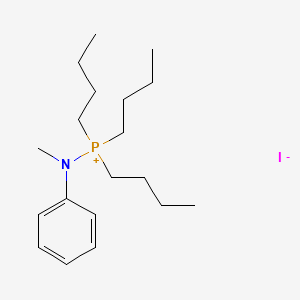

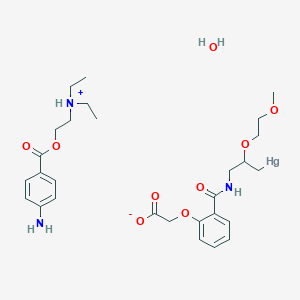
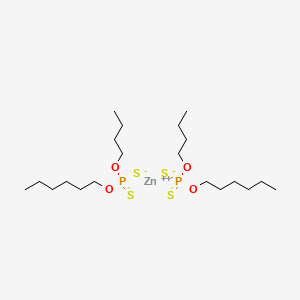
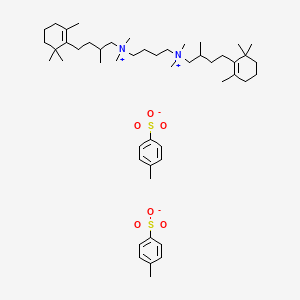

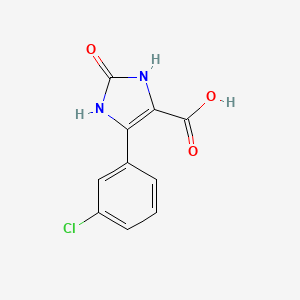
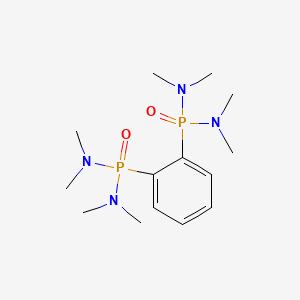


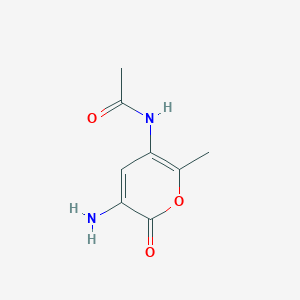
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
